molecular formula C16H11N3O2S B2438987 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 941890-07-9

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2438987
CAS No.: 941890-07-9
M. Wt: 309.34
InChI Key: YRGCIPDPMLBVNU-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst like zinc oxide nanoparticles can yield the desired benzothiazole derivative . This intermediate can then be further reacted with quinoxaline derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . The compound can bind to protein kinases, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzothiazole-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combined structural features of both benzothiazole and quinoxaline moieties. This dual functionality enhances its potential as a versatile therapeutic agent, offering a broader spectrum of biological activities compared to its individual components.

Properties

IUPAC Name

4-(1,3-benzothiazole-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-14-9-19(12-7-3-1-5-10(12)17-14)16(21)15-18-11-6-2-4-8-13(11)22-15/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCIPDPMLBVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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